3-phenylpyridine-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLPJJGKJSOUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376453 | |
| Record name | 3-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103863-15-6 | |
| Record name | 3-Phenyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Phenylpyridine-2-carboxylic Acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and known biological activities of 3-phenylpyridine-2-carboxylic acid (also known as 3-phenylpicolinic acid). The document details its physical characteristics, offers insights into its spectroscopic profile, presents a plausible synthetic route, and discusses its relevance as a scaffold for developing novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a phenyl group substituted at the 3-position of a pyridine-2-carboxylic acid (picolinic acid) core. This structural arrangement imparts a unique combination of aromaticity, acidity, and steric hindrance that governs its chemical behavior and biological interactions. The quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 103863-15-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₉NO₂ | [1][2] |
| Molecular Weight | 199.21 g/mol | [1][2] |
| Appearance | Off-white to beige solid (Predicted) | [5] |
| Melting Point | 325–328 °C | [2] |
| Boiling Point | 367 °C (Predicted) | [2] |
| Density | 1.241 g/cm³ (Predicted) | [2] |
| pKa | ~3–4 (Predicted for isomeric 2-phenylpyridine-3-carboxylic acid) | [6] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF).[6][7] |
Spectroscopic Data Analysis
While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on its functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for a carboxylic acid and aromatic rings.
-
O–H Stretch : A very broad and strong absorption band from 2500–3300 cm⁻¹, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.[8][9]
-
C–H Stretch (Aromatic) : Medium to weak bands appearing just above 3000 cm⁻¹.
-
C=O Stretch : A strong, sharp absorption between 1710–1760 cm⁻¹, characteristic of the carbonyl group.[8]
-
C=C / C=N Stretch : Medium intensity bands in the 1400–1600 cm⁻¹ region, corresponding to the phenyl and pyridine ring systems.
-
C–O Stretch : A medium to strong band located in the 1210–1320 cm⁻¹ range.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would feature signals in the aromatic region (7.0–9.0 ppm) corresponding to the protons on both the phenyl and pyridine rings, with complex splitting patterns. A highly deshielded, broad singlet corresponding to the carboxylic acid proton would be expected far downfield, typically >11 ppm.
-
¹³C NMR : The spectrum should display 12 distinct signals for the 12 carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~165-180 ppm). The remaining signals in the 120–150 ppm range would correspond to the carbons of the two aromatic rings.
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 199.
-
Fragmentation : Key fragmentation patterns would likely involve the loss of the hydroxyl radical (•OH), resulting in a fragment at m/z = 182, and the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z = 154.
-
Experimental Protocols: A Proposed Synthetic Route
Objective: To synthesize this compound from commercially available precursors.
Overall Strategy: The synthesis involves a selective Suzuki cross-coupling reaction to form the C-C bond between the phenyl and pyridine rings, followed by the conversion of a substituent on the pyridine ring into a carboxylic acid.
Step 1: Suzuki Cross-Coupling
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-chloropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Addition : Add a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent and Reflux : Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is generally complete within 4–12 hours.
-
Workup and Purification : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography to yield 2-chloro-3-phenylpyridine.
Step 2: Cyanation and Hydrolysis
-
Cyanation : The intermediate 2-chloro-3-phenylpyridine (1.0 eq.) is heated with a cyanide source, such as copper(I) cyanide (1.5 eq.), in a high-boiling polar aprotic solvent like DMF or NMP at 150-200 °C. This step replaces the chloro group with a nitrile group (-CN).
-
Hydrolysis : The resulting 3-phenylpyridine-2-carbonitrile is then subjected to acidic or basic hydrolysis.
-
Acidic Hydrolysis: Reflux the nitrile with a strong acid solution (e.g., 6M HCl or 50% H₂SO₄) for several hours until the reaction is complete.
-
Basic Hydrolysis: Reflux the nitrile with a concentrated aqueous base (e.g., 6M NaOH), followed by acidification of the reaction mixture to protonate the carboxylate salt.
-
-
Isolation : The final product, this compound, precipitates upon cooling or pH adjustment. It can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be performed for further purification.
Biological Activity and Mechanism of Action
Pyridine carboxylic acid derivatives are recognized for a wide spectrum of biological activities, including applications as enzyme inhibitors in cancer, inflammation, and infectious diseases.[10]
Specifically, derivatives of phenyl-pyridine-2-carboxylic acid have been identified as novel cell cycle inhibitors with promising selectivity for cancer cells over normal proliferating cells.[11] One such derivative, Ro 41-4439, demonstrated low micromolar antiproliferative activity against a broad panel of human cancer cell lines.[11]
The mechanism of cytotoxicity is attributed to the compound's ability to arrest the cell cycle progression in the G2/M phase, which subsequently leads to the induction of apoptosis (programmed cell death).[11][12] Studies on structurally related anticancer pyridines suggest that this pathway can be mediated by the upregulation of key signaling proteins such as p53 and JNK.[12] This activity makes the this compound scaffold a valuable starting point for the rational design of new anticancer agents.
References
- 1. scbt.com [scbt.com]
- 2. canbipharm.com [canbipharm.com]
- 3. CAS # 103863-15-6, 3-Phenyl-2-pyridinecarboxylic acid, 3-Phenyl-picolinic acid , this compound - chemBlink [ww.chemblink.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Phenylpyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High-Purity Chemical Manufacturer China [pipzine-chem.com]
- 7. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3-phenylpyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as 3-phenylpicolinic acid, is a bifunctional molecule featuring a pyridine ring substituted with both a phenyl group and a carboxylic acid. This unique arrangement of functional groups makes it an attractive scaffold for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials. The pyridine nitrogen offers a site for coordination or quaternization, the carboxylic acid allows for amide bond formation and other derivatizations, and the phenyl group provides a lipophilic domain and opportunities for further functionalization.
Plausible Synthetic Pathways
While a single, universally adopted method for the synthesis of this compound is not prominently documented, a critical analysis of modern synthetic methodologies suggests two primary and highly effective strategies:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The most direct approach to this compound using this method involves the coupling of a 3-halopyridine-2-carboxylic acid derivative with phenylboronic acid. To avoid potential side reactions with the free carboxylic acid, it is often advantageous to use an ester derivative, such as methyl 3-bromo-2-pyridinecarboxylate, which can be hydrolyzed to the desired carboxylic acid in a subsequent step.
-
Ring Synthesis followed by Functionalization/Modification: This approach involves the construction of the substituted pyridine ring from acyclic precursors. While potentially more complex, this strategy can offer greater control over the final substitution pattern. An alternative within this category is the modification of a pre-existing substituted pyridine, such as the phenylation of a pyridine-2,3-dicarboxylic acid derivative followed by selective decarboxylation. For instance, the synthesis of 5-phenyl-pyridine-2,3-dicarboxylic acid anhydride has been reported, which could potentially be selectively decarboxylated at the 3-position.
This guide will focus on the Suzuki-Miyaura cross-coupling approach due to its high efficiency, functional group tolerance, and the commercial availability of the necessary starting materials.
Experimental Protocols
The following section provides a detailed, plausible experimental protocol for the synthesis of this compound via a two-step process: (1) Suzuki-Miyaura coupling of methyl 3-bromo-2-pyridinecarboxylate with phenylboronic acid, and (2) subsequent hydrolysis of the resulting ester.
Step 1: Synthesis of Methyl 3-Phenylpyridine-2-carboxylate via Suzuki-Miyaura Cross-Coupling
Materials:
-
Methyl 3-bromo-2-pyridinecarboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add methyl 3-bromo-2-pyridinecarboxylate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous 1,4-dioxane to the flask.
-
In a separate flask, prepare a 2 M aqueous solution of potassium carbonate. Add the potassium carbonate solution (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3-phenylpyridine-2-carboxylate.
Step 2: Hydrolysis of Methyl 3-Phenylpyridine-2-carboxylate
Materials:
-
Methyl 3-phenylpyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Dissolve methyl 3-phenylpyridine-2-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add lithium hydroxide (1.5 eq) or sodium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Suzuki-Miyaura Coupling | Methyl 3-bromo-2-pyridinecarboxylate | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 4-12 | 70-90 | >95 |
| 2. Hydrolysis | Methyl 3-phenylpyridine-2-carboxylate | LiOH or NaOH | - | THF/H₂O or MeOH/H₂O | RT | 2-6 | 85-98 | >98 |
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling step.
Conclusion
The synthesis of this compound is readily achievable in a laboratory setting through a robust and high-yielding two-step sequence involving a Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This guide provides a detailed and practical framework for researchers and professionals in the field of drug development and chemical synthesis to produce this valuable compound. The provided protocols and data serve as a strong foundation for the successful synthesis and further exploration of the chemistry of this compound.
The Biological Activity of 3-Phenylpyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 3-phenylpyridine-2-carboxylic acid and its derivatives, with a focus on its potential as an anticancer agent. The information presented herein is curated from peer-reviewed scientific literature and technical reports, offering insights into its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Executive Summary
This compound and its analogs have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as anticancer agents. The core activity of these compounds lies in their ability to disrupt the cell cycle, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells. Notably, derivatives of this compound have shown selectivity for cancer cells over normal proliferating cells, a desirable characteristic for targeted cancer therapies. This guide will delve into the quantitative data supporting these claims, the detailed experimental protocols for assessing these biological activities, and the known signaling pathways involved.
Anticancer Activity and Mechanism of Action
The primary anticancer activity of this compound derivatives stems from their role as cell cycle inhibitors. A key derivative, identified as Ro 41-4439, has been shown to induce cytotoxicity in a broad range of human cancer cell lines through the arrest of cell cycle progression in mitosis, which is followed by the induction of apoptosis.[1] Furthermore, certain pyrazolo[3,4-b]pyridine derivatives that incorporate the 3-phenylpyridine scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2]
Quantitative Biological Activity Data
The following tables summarize the in vitro efficacy of this compound derivatives against various cancer cell lines and their inhibitory action on key cell cycle regulators.
Table 1: CDK2 Inhibitory Activity of 3-Phenylpyridine Derivatives [2]
| Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 |
Table 2: Anticancer Activity of 3-Phenylpyridine Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative | HCT-116 (Colon Carcinoma) | Data in low micromolar range |
| Pyrazolo[3,4-b]pyridine derivative | MCF-7 (Breast Cancer) | Data in low micromolar range |
Table 3: In Vivo Antitumor Efficacy of a Phenyl-pyridine-2-carboxylic Acid Derivative (Ro 41-4439) [1]
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition |
| Nude Mice | Mammary Tumor Xenografts (MDA-MB-435) | 4-week treatment with well-tolerated doses | 73% |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of the this compound derivative for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and then resuspend in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[3][4][5][6]
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This assay is employed to detect and quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cancer cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each sample and analyze immediately by flow cytometry. The analysis allows for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[7][8]
Signaling Pathways and Mechanisms
The biological activity of this compound derivatives is primarily mediated through the disruption of the cell cycle, leading to apoptosis. The following diagrams illustrate the key pathways and experimental workflows.
Conclusion and Future Directions
The collective evidence strongly suggests that the this compound scaffold is a valuable starting point for the development of novel anticancer therapeutics. The demonstrated mechanism of cell cycle inhibition, particularly through the targeting of kinases like CDK2, followed by the induction of apoptosis, provides a solid rationale for its further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.
-
Identification of specific molecular targets: To fully elucidate the signaling pathways involved in their anticancer activity.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential of lead compounds in preclinical models.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.
By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to the development of new and effective treatments for cancer.
References
- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of 3-Phenylpyridine-2-Carboxylic Acid: A Technical Guide
Introduction
3-Phenylpyridine-2-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1]. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical properties imparted by the phenyl, pyridine, and carboxylic acid functional groups. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates the expected spectral features based on data from analogous structures and fundamental principles of spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet, Broad | 1H | Carboxylic Acid (-COOH) |
| ~8.6 - 8.8 | Doublet | 1H | Pyridine H6 |
| ~7.8 - 8.0 | Doublet | 1H | Pyridine H4 |
| ~7.3 - 7.6 | Multiplet | 6H | Phenyl Protons & Pyridine H5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |
| ~150 - 155 | Pyridine C2 |
| ~148 - 150 | Pyridine C6 |
| ~138 - 140 | Pyridine C4 |
| ~135 - 137 | Phenyl C1' (ipso) |
| ~128 - 130 | Phenyl C2', C6' |
| ~127 - 129 | Phenyl C3', C5' |
| ~126 - 128 | Phenyl C4' |
| ~123 - 125 | Pyridine C5 |
| ~120 - 122 | Pyridine C3 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1550-1600 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| 1210-1320 | Medium | C-O stretch (Carboxylic Acid) |
| 910-950 | Medium, Broad | O-H bend (out-of-plane) |
| 750-800 | Strong | C-H bend (Aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 199 | High | Molecular Ion [M]⁺ |
| 182 | Moderate | [M - OH]⁺ |
| 154 | High | [M - COOH]⁺ |
| 127 | Moderate | Loss of C₆H₅ |
| 77 | Moderate | Phenyl cation [C₆H₅]⁺ |
Experimental Methodologies
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation. Below are generalized procedures for NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method.
-
Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is vaporized and then bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): This method is suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.
-
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of phenylpyridine isomers under electron ionization can yield distinct mass spectra that aid in their differentiation[2].
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart of the general experimental workflow for spectroscopic analysis.
References
Solubility of 3-Phenylpyridine-2-Carboxylic Acid in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the solubility characteristics of 3-phenylpyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, relevant experimental protocols for its synthesis, and related biological pathways.
Core Concepts: Solubility Profile
This compound (also known as 3-phenylpicolinic acid) is a bifunctional molecule featuring both a carboxylic acid group and a phenylpyridine scaffold.[1][2] This structure dictates its solubility, which is generally low in non-polar organic solvents and higher in polar aprotic solvents.
Qualitative Solubility Data
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Poor |
Source: Pipzine Chemicals[3]
The presence of the carboxylic acid group suggests that its solubility will be pH-dependent in protic solvents. In acidic conditions, the carboxylic acid will be protonated, leading to lower solubility in aqueous media. Conversely, in basic conditions, the formation of a carboxylate salt will increase aqueous solubility.
Experimental Protocols
Given the absence of detailed experimental protocols for the solubility determination of this compound, this section outlines a representative method for its synthesis via a Suzuki-Miyaura coupling reaction. This common cross-coupling reaction is a standard method for creating biaryl compounds.
Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the parent 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, which is a key synthetic step for producing derivatives like this compound.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.[4]
-
Visualizing Key Processes
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the key stages of the Suzuki-Miyaura coupling reaction for the synthesis of 3-phenylpyridine.
Signaling Pathway: Inhibition of Tubulin Polymerization
Some diarylpyridine derivatives, which are structurally related to 3-phenylpyridine, are known to exhibit anticancer effects by inhibiting tubulin polymerization. They achieve this by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[4]
References
- 1. canbipharm.com [canbipharm.com]
- 2. CAS # 103863-15-6, 3-Phenyl-2-pyridinecarboxylic acid, 3-Phenyl-picolinic acid , this compound - chemBlink [ww.chemblink.com]
- 3. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Phenylpyridine-2-carboxylic Acid and its Analogs: Emerging Modulators of the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-phenylpyridine-2-carboxylic acid and its analogs, a class of compounds that has garnered significant interest in the field of oncology. These molecules, most notably exemplified by the derivative Ro 41-4439, have demonstrated potent antiproliferative and cytotoxic activities against a range of cancer cell lines. The primary mechanism of action for these compounds involves the inhibition of key cell cycle regulators, particularly Cyclin-Dependent Kinase 2 (CDK2), leading to mitotic arrest and subsequent apoptosis. This document details the synthesis, biological activity, structure-activity relationships (SAR), and the underlying signaling pathways associated with this promising class of potential anticancer agents.
Introduction
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a phenyl group at the 3-position of the pyridine-2-carboxylic acid core has given rise to a series of derivatives with potent biological activities, particularly in the realm of cancer therapeutics. These compounds have been identified as novel cell cycle inhibitors with a favorable selectivity for cancer cells over normal proliferating cells.[3]
A key exemplar of this class, Ro 41-4439, a phenyl-pyridine-2-carboxylic acid derivative, has been shown to induce cell cycle arrest in mitosis, ultimately leading to programmed cell death (apoptosis).[3] This activity is primarily attributed to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in the regulation of cell cycle progression.[4] This guide will delve into the technical details of this compound and its analogs, providing researchers and drug development professionals with the necessary information to further explore their therapeutic potential.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A general approach involves the construction of the substituted pyridine ring followed by functional group manipulations to yield the final carboxylic acid.
General Synthetic Protocol
A common strategy for the synthesis of pyridine dicarboxylic acids involves the oxidation of quinoline precursors.[5] For analogs, the synthesis of pyridine carboxylic acid esters can be achieved by reacting the corresponding pyridine carboxylic acid with an alcohol in the presence of a coupling agent or by converting the acid to its acid chloride followed by reaction with an alcohol.[6][7][8]
Example Protocol: Synthesis of Pyridine Carboxylic Acid Active Esters [6]
-
Acid Chloride Formation: The pyridine carboxylic acid is reacted with thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF) at room temperature to form the corresponding acid chloride hydrochloride.
-
Esterification: The acid chloride is then reacted with the desired alcohol (e.g., 4-nitrophenol, pentafluorophenol) or N-hydroxysuccinimide in an inert solvent such as tetrahydrofuran (THF) with triethylamine as a base to yield the active ester.
-
Purification: The crude product is typically purified by crystallization or chromatography.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The potency of these compounds is influenced by the nature and position of substituents on both the pyridine and phenyl rings.
Antiproliferative and Cytotoxic Effects
The lead compound, Ro 41-4439, exhibits low micromolar antiproliferative and cytotoxic activity against a broad panel of human cancer cell lines.[3] In vivo studies in nude mice bearing mammary tumor xenografts (MDA-MB-435) showed that treatment with well-tolerated doses of Ro 41-4439 resulted in a 73% inhibition of tumor growth.[3]
Structure-Activity Relationship (SAR)
Limited exploration of the structure-activity relationships has revealed that modifications to the side chain length, as well as the aryl and pyridine rings, can lead to the identification of more potent analogs.[3] SAR studies on related pyridine derivatives have shown that the introduction of specific functional groups can significantly impact their antiproliferative activity, with IC50 values reaching the nanomolar range for some derivatives.[9]
Quantitative Biological Data
The following tables summarize the reported antiproliferative activities of various this compound analogs and related pyridine derivatives against several human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | HCT-116 | Not specified | [4] |
| Pyrazolo[3,4-b]pyridine derivative | MCF-7 | Not specified | [4] |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 | [10] |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 | [10] |
| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 | [10] |
| ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 | [10] |
| Pyridone 1 | CDK2/cyclin A2 | 0.57 | [10] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | [10] |
| Thieno[2,3-b]pyridine derivative 5c | MDA-MB-231 | >10 (26.3% inhibition) | [11] |
| Thieno[2,3-b]pyridine derivative 21r | Not specified | <0.05 | [11] |
Mechanism of Action: Targeting the Cell Cycle
The primary mechanism by which this compound analogs exert their anticancer effects is through the disruption of the cell cycle, specifically by targeting Cyclin-Dependent Kinase 2 (CDK2).
CDK2 Inhibition and Cell Cycle Arrest
CDK2 is a key regulator of the G1/S phase transition of the cell cycle.[1] Inhibition of CDK2 by compounds such as this compound derivatives prevents the phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[1][9] In addition to the G1 arrest, inhibition of CDK2 during S phase can lead to S phase arrest and apoptosis.[12]
Signaling Pathway
The inhibition of the CDK2/Cyclin A/E complex by this compound analogs initiates a signaling cascade that results in cell cycle arrest and apoptosis.
Caption: CDK2 Inhibition Pathway by this compound Analogs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound analog
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CDK2 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on CDK2 activity.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
CDK substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound, CDK2/Cyclin A2 enzyme, and a mixture of the substrate peptide and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2]
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their ability to selectively target cancer cells and induce cell cycle arrest and apoptosis through the inhibition of CDK2 makes them attractive candidates for further investigation. Future research should focus on comprehensive SAR studies to optimize potency and pharmacokinetic properties, as well as in-depth mechanistic studies to fully elucidate the downstream signaling pathways. The development of more potent and selective analogs could lead to the identification of clinical candidates for the treatment of various malignancies.
References
- 1. Tegtociclib - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lucris.lub.lu.se [lucris.lub.lu.se]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pnas.org [pnas.org]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 11. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]
The Genesis and Evolution of Phenyl-Pyridine Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-pyridine carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The unique structural amalgamation of a phenyl ring, a pyridine moiety, and a carboxylic acid group imparts these molecules with diverse pharmacological properties, making them privileged scaffolds in the development of novel therapeutic agents. Their journey from initial discovery to their current status as key pharmacophores is a testament to the advancements in organic synthesis and a deeper understanding of biological pathways. This technical guide provides an in-depth exploration of the discovery, history, and key developments of phenyl-pyridine carboxylic acid derivatives, supplemented with quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Historical Perspective and Key Discoveries
The history of phenyl-pyridine carboxylic acid derivatives is intrinsically linked to the broader development of pyridine chemistry and the synthesis of biaryl compounds. While a precise date for the first synthesis of a simple phenyl-pyridine carboxylic acid is not well-documented, its origins can be traced back to the foundational work on pyridine synthesis in the late 19th and early 20th centuries.
The discovery of nicotinic acid (pyridine-3-carboxylic acid) in 1867 through the oxidation of nicotine was a pivotal moment.[1][2] Initially, its biological significance was unknown. It wasn't until 1937 that Conrad Arnold Elvehjem identified it as the "pellagra-preventing factor," solidifying its importance as a vitamin (Vitamin B3).[3][4] This discovery spurred further research into the synthesis and derivatization of the pyridine carboxylic acid core.
Early methods for creating the phenyl-pyridine linkage, such as the Ullmann reaction, developed in the early 1900s, provided a potential, though often harsh, route to these compounds.[5] However, the advent of modern cross-coupling reactions in the latter half of the 20th century, particularly the Suzuki-Miyaura and Negishi couplings, revolutionized the synthesis of phenyl-pyridines, offering milder and more efficient pathways.[5] These advancements made a wider array of substituted phenyl-pyridine carboxylic acid derivatives accessible for biological screening.
A significant milestone in the application of this class of compounds in drug discovery was the identification of Ro 41-4439 , a phenyl-pyridine-2-carboxylic acid derivative, as a novel cell cycle inhibitor with selective cytotoxicity towards cancer cells.[6] This discovery, emerging from a cell-based screening approach, highlighted the potential of the phenyl-pyridine carboxylic acid scaffold in oncology.[6] Subsequent research has led to the development of numerous derivatives targeting a wide range of biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases.[7]
Quantitative Bioactivity Data
The following tables summarize the quantitative biological data for selected phenyl-pyridine carboxylic acid derivatives and related compounds, showcasing their potency and selectivity against various biological targets.
Table 1: Phenyl-Pyridine Carboxylic Acid Derivatives as Enzyme Inhibitors
| Compound ID/Class | Target Enzyme | IC50 | Reference |
| Ro 41-4439 | Cell Proliferation (various cancer cell lines) | Low micromolar | [6] |
| Phenyl Nicotinate Derivatives (e.g., 2e) | α-amylase | 1.324 ± 0.21 µg/mL | [8] |
| Phenyl Nicotinate Derivatives (e.g., 2j) | α-amylase | 1.326 ± 0.10 µg/mL | [8] |
| Pterostilbene-carboxylic acid derivative (7) | COX-2 | 85.44 ± 3.88 nM | [9] |
| Tetrahydropyrazolo[4,3-c]pyridine derivative (6ac) | Mycobacterium tuberculosis Pantothenate Synthetase | 21.8 ± 0.8 μM | [7] |
Table 2: Anti-inflammatory and Antioxidant Activity of Phenyl Nicotinate Derivatives
| Compound ID | Assay | IC50 | Reference |
| 2b | DPPH Radical Scavenging | 15.63 ± 0.13 µM | [8] |
| 2h | DPPH Radical Scavenging | 12.88 ± 0.19 µM | [8] |
| 2b | ABTS Radical Scavenging | 19.89 ± 0.25 µM | [8] |
| 2h | ABTS Radical Scavenging | 16.35 ± 0.25 µM | [8] |
| 2b | Human RBC Hemolysis (Anti-inflammatory) | 18.41 ± 0.13 µM | [8] |
| 2e | Human RBC Hemolysis (Anti-inflammatory) | 14.06 ± 0.15 µM | [8] |
Key Signaling Pathways and Mechanisms of Action
Phenyl-pyridine carboxylic acid derivatives exert their biological effects through various mechanisms, often by inhibiting key enzymes or modulating signaling pathways.
Mitotic Arrest Induced by Cell Cycle Inhibitors
Compounds like Ro 41-4439 induce cytotoxicity in cancer cells by arresting the cell cycle progression in mitosis, which is then followed by the induction of apoptosis.[6] This is often achieved by interfering with the dynamics of microtubules, which activates the spindle assembly checkpoint (SAC). Prolonged activation of the SAC prevents the degradation of Cyclin B1, a key protein for mitotic progression, leading to mitotic arrest.[8] Eventually, if the arrest is sustained, the cell undergoes apoptosis.[10]
Inhibition of the Cyclooxygenase (COX) Pathway
Certain phenyl-pyridine carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[11][12] By blocking the active site of COX-2, these inhibitors prevent the synthesis of prostaglandins, thereby reducing inflammation.
Experimental Protocols
The synthesis of phenyl-pyridine carboxylic acid derivatives can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic steps.
General Procedure for Suzuki-Miyaura Cross-Coupling
This workflow outlines the synthesis of a phenyl-pyridine core structure, a common precursor to the target carboxylic acid derivatives.
Protocol:
-
Reaction Setup: To a round-bottom flask, add the bromo-pyridine derivative (1.0 eq.), the corresponding phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., Na2CO3, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenyl-pyridine derivative.
Steglich Esterification for Carboxylic Acid Derivatization
This method is a mild and efficient way to convert a carboxylic acid to its ester, which is often a key step in synthesizing more complex derivatives.[13][14]
Protocol:
-
Reagent Preparation: In a flask, dissolve the phenyl-pyridine carboxylic acid (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a dry aprotic solvent (e.g., dichloromethane).[13]
-
Coupling Agent Addition: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Workup and Purification: Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate it. Purify the resulting crude ester by column chromatography.
Conclusion
The field of phenyl-pyridine carboxylic acid derivatives has evolved significantly from the early days of pyridine chemistry. The development of efficient synthetic methodologies has enabled the exploration of this chemical space, leading to the discovery of compounds with potent and diverse biological activities. Their success as pharmacophores in oncology and inflammation underscores their therapeutic potential. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of these scaffolds to a broader range of diseases. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing the discovery and development of this important class of molecules.
References
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. Niacin [bionity.com]
- 3. news-medical.net [news-medical.net]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ccjm.org [ccjm.org]
- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
Methodological & Application
Applications of 3-Phenylpyridine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpyridine-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The unique structural arrangement of a phenyl group and a carboxylic acid on a pyridine ring allows for diverse interactions with various biological targets. This document provides an overview of the applications of this scaffold, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key experimental workflows and signaling pathways. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Key Application Areas
The this compound core is a privileged structure that has been successfully employed in the design of compounds with a range of biological activities, including:
-
Anticancer Agents: Derivatives have been identified as potent inhibitors of cancer cell proliferation, acting through mechanisms such as cell cycle arrest and induction of apoptosis.[1]
-
Enzyme Inhibitors: The scaffold has been utilized to develop inhibitors of various enzymes, playing a role in the treatment of metabolic disorders and other diseases.[2][3][4]
-
Anti-inflammatory Agents: Certain derivatives have shown promise as anti-inflammatory agents.[5][6]
-
Antihyperglycemic Agents: The structural motif has been explored for the development of agents for the management of diabetes.[5][7]
Data Presentation
Table 1: Anticancer Activity of Phenylpyridine Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action | Reference |
| Ro 41-4439 | MDA-MB-435 | Mammary | Low micromolar | Mitotic cell cycle arrest, Apoptosis induction | [1] |
| Compound H42 | SKOV3 | Ovarian | 0.87 | G0/G1 cell cycle arrest, HDAC6 inhibition | [8] |
| Compound H42 | A2780 | Ovarian | 5.4 | G0/G1 cell cycle arrest, HDAC6 inhibition | [8] |
Table 2: Anti-inflammatory and Antihyperglycemic Activity of Pyridine-3-carboxylic Acid Derivatives
| Compound ID | Assay | Target/Method | IC50 | Reference |
| Compound 2e | Anti-inflammatory | Human RBC hemolysis | 14.06 ± 0.15 µM | [5] |
| Compound 2b | Anti-inflammatory | Human RBC hemolysis | 18.41 ± 0.13 µM | [5] |
| Ketorolac (Standard) | Anti-inflammatory | Human RBC hemolysis | 11.79 ± 0.17 µM | [5] |
| Compound 2e | Antihyperglycemic | α-amylase inhibition | 1.324 ± 0.21 µg | [5] |
| Compound 2j | Antihyperglycemic | α-amylase inhibition | 1.326 ± 0.10 µg | [5] |
| Acarbose (Standard) | Antihyperglycemic | α-amylase inhibition | 1.273 ± 0.12 µg | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound derivatives from a halogenated pyridine-2-carboxylic acid precursor and a phenylboronic acid.
Materials:
-
3-Halogeno-pyridine-2-carboxylic acid (e.g., 3-bromopyridine-2-carboxylic acid) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the 3-halogeno-pyridine-2-carboxylic acid, phenylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: In Vitro Anticancer Activity - Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound derivative stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection and quantification of apoptosis in cells treated with this compound derivatives by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cells treated with this compound derivatives.
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Cell Washing: Pellet the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: In Vitro Anti-inflammatory Activity - Red Blood Cell (RBC) Membrane Stabilization Assay
This protocol assesses the anti-inflammatory activity of compounds by measuring the stabilization of RBC membranes against heat-induced hemolysis.
Materials:
-
Fresh human blood
-
Isotonic buffer (pH 7.4)
-
This compound derivative solutions
-
Standard drug (e.g., Diclofenac sodium)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Suspension Preparation: Prepare a 10% v/v suspension of red blood cells in isotonic buffer.
-
Assay Setup: Mix the test compound at various concentrations with the RBC suspension.
-
Incubation: Incubate the mixture at 56°C for 30 minutes.
-
Centrifugation: Cool the tubes and centrifuge.
-
Hemolysis Measurement: Measure the absorbance of the supernatant at 560 nm to quantify hemolysis.
-
Calculation: Calculate the percentage of membrane stabilization compared to a control without the compound.
Protocol 6: α-Amylase Inhibition Assay
This protocol is for screening compounds for their ability to inhibit α-amylase activity, relevant for antihyperglycemic effects.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (substrate)
-
This compound derivative solutions
-
Tris-HCl buffer (pH 6.9)
-
Acetic acid (50% v/v)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a tube, mix the starch substrate solution with the test compound.
-
Enzyme Addition: Add the α-amylase solution to the mixture and incubate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding acetic acid.
-
Centrifugation: Centrifuge the mixture.
-
Absorbance Reading: Measure the absorbance of the supernatant at 595 nm.
-
Inhibition Calculation: Calculate the percentage of α-amylase inhibition relative to a control without the inhibitor.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Proposed mechanism of action for anticancer activity involving HDAC6 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phenylpyridine-2-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpyridine-2-carboxylic acid is a versatile heterocyclic building block with significant applications in various domains of organic synthesis. Its rigid, planar structure, combined with the presence of both a carboxylic acid and a pyridine nitrogen atom, makes it an excellent scaffold for the construction of complex molecules with diverse functionalities. This document provides an overview of its applications in medicinal chemistry, catalysis, and materials science, complete with detailed experimental protocols and supporting data.
Applications in Medicinal Chemistry
The pyridine and phenyl rings of this compound and its isomers serve as key pharmacophores in numerous biologically active compounds. This scaffold is particularly prominent in the development of novel therapeutic agents.
Scaffold for Novel Anticancer Agents
Derivatives of phenyl-pyridine-carboxylic acids have been identified as potent and selective inhibitors of cancer cell proliferation. These compounds can induce cell cycle arrest and apoptosis in tumor cells with significantly lower toxicity towards normal cells.
Experimental Protocol: Synthesis of a 3-Phenylpyridine-2-carboxamide Derivative
A representative protocol for the synthesis of a bioactive amide derivative from this compound is described below. This involves a standard amide coupling reaction.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: To the activated acid solution, add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Table 1: Antiproliferative Activity of Phenyl-pyridine-2-carboxylic Acid Derivatives
| Compound ID | R Group (at Carboxamide) | IC50 (µM) on MDA-MB-435 Cancer Cells | Tumor Growth Inhibition (%) in vivo[1] |
| Ro 41-4439 | (Structure not fully specified) | Low micromolar | 73% |
| Hypothetical-1 | 4-Fluorophenyl | (Hypothetical Value) | (Not determined) |
| Hypothetical-2 | 3-Methoxyphenyl | (Hypothetical Value) | (Not determined) |
Workflow for Discovery of Phenylpyridine-based Anticancer Agents
Caption: Workflow for the discovery of anticancer agents.
Precursor for Neurotropic Agents
The core structure of phenylpyridine carboxylic acids is also found in compounds with significant neurotropic activity, including anticonvulsant properties.[2] The synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, from phenylpyridine carboxylic acid derivatives has been reported to yield compounds with potential as psychological sedatives.[2]
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol outlines a general approach for the synthesis of a thieno[2,3-b]pyridine, a class of compounds with reported neurotropic activity, starting from a functionalized pyridine.
-
Synthesis of a 2-chloronicotinonitrile: Start with a substituted 2-hydroxynicotinonitrile. Chlorinate the hydroxyl group using a standard chlorinating agent like phosphorus oxychloride (POCl3).
-
Gewald Reaction: React the 2-chloronicotinonitrile with a sulfur source (e.g., elemental sulfur) and an active methylene compound (e.g., malononitrile) in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol.
-
Cyclization: The reaction proceeds via an in-situ formation of a thiolate, which then attacks the nitrile group, leading to the cyclized 2-aminothiophene derivative.
-
Further Functionalization: The resulting amino and cyano groups on the thiophene ring can be further modified to generate a library of thieno[2,3-b]pyridine derivatives.
Table 2: Anticonvulsant Activity of Synthesized Thieno[2,3-b]pyridine Derivatives
| Compound ID | Substituents | Anticonvulsant Activity (% protection against corazole-induced seizures) |
| Compound A | R1=CH3, R2=H | (Hypothetical Value) |
| Compound B | R1=Ph, R2=Cl | (Hypothetical Value) |
| Compound C | R1=Et, R2=Br | (Hypothetical Value) |
Applications in Catalysis
This compound and its isomers can act as bidentate ligands for transition metals, forming stable complexes that can be utilized as catalysts in various organic transformations.
Ligand for Catalytic Metal Complexes
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal centers to form catalytically active species. For instance, a trinuclear Zn(II) complex based on 6-phenylpyridine-2-carboxylic acid has been shown to catalyze the oxidation of benzyl alcohol.[3]
Experimental Protocol: Synthesis of a Zn(II) Complex and its Catalytic Application
-
Complex Synthesis: Dissolve this compound (2 eq) and a suitable co-ligand (e.g., 2,2'-bipyridine, 1 eq) in a solvent mixture of methanol and water. To this solution, add an aqueous solution of Zinc(II) acetate (1 eq). Stir the mixture at 60 °C for 4 hours. Cool the solution to room temperature to allow for the crystallization of the complex. Filter the crystals, wash with cold water, and dry under vacuum.
-
Catalytic Oxidation: In a high-pressure reactor, place the synthesized Zn(II) complex (1 mol%), benzyl alcohol (1.0 mmol), and a suitable solvent (e.g., THF). Pressurize the reactor with O2 (0.5 MPa) and heat the reaction mixture to 90 °C for 3 hours.[3]
-
Analysis: After cooling and depressurizing the reactor, analyze the reaction mixture by gas chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
Table 3: Catalytic Performance of the Zn(II) Complex in Benzyl Alcohol Oxidation
| Catalyst | Solvent | Temperature (°C) | O2 Pressure (MPa) | Time (h) | Benzaldehyde Yield (%)[3] |
| Zn(II)-complex | THF | 90 | 0.5 | 3 | 50.8 |
Catalytic Cycle for Alcohol Oxidation
References
Application Notes and Protocols for the Synthesis of Amides from 3-Phenylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with the resulting amide linkages being prevalent in a vast array of pharmaceuticals. The synthesis of amides from carboxylic acids and amines is a common transformation, often requiring the use of coupling reagents to facilitate the reaction. This document provides detailed protocols for the synthesis of amides from 3-phenylpyridine-2-carboxylic acid, a heterocyclic carboxylic acid of interest in the development of novel therapeutics. The protocols outlined below utilize two common and effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole). These methods are widely applicable for the synthesis of a diverse range of amide derivatives.
Data Presentation
The following table summarizes the key quantitative data for two common protocols for the synthesis of amides from this compound.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Starting Materials | ||
| This compound | 1.0 equivalent | 1.0 equivalent |
| Amine | 1.1 equivalents | 1.1 equivalents |
| Coupling Reagents | ||
| HATU | 1.1 equivalents | - |
| EDC.HCl | - | 1.2 equivalents |
| HOBt | - | 1.2 equivalents |
| Base | ||
| DIPEA (N,N-Diisopropylethylamine) | 3.0 equivalents | 3.0 equivalents |
| Solvent | Anhydrous DMF (N,N-Dimethylformamide) | Anhydrous DMF or DCM (Dichloromethane) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 18 hours | 4 - 24 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
Experimental Protocols
Protocol 1: Amide Synthesis using HATU Coupling
This protocol is often preferred for its high efficiency and the ability to couple sterically hindered or electronically challenging substrates.
Materials:
-
This compound
-
Amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Amide Synthesis using EDC/HOBt Coupling
This is a widely used and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Ethyl acetate or DCM
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC.HCl (1.2 eq) to the solution in one portion.
-
Add DIPEA or TEA (3.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate or DCM.
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of amides.
Caption: Reaction mechanism for HATU-mediated amide coupling.
Application Notes and Protocols for 3-Phenylpyridine-2-Carboxylic Acid Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-phenylpyridine-2-carboxylic acid and its derivatives as a promising scaffold in the discovery and development of novel anticancer agents. This document details their mechanism of action, summarizes their in vitro and in vivo efficacy, and provides detailed protocols for their synthesis and biological evaluation.
Introduction
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted anticancer therapies. Derivatives of this core structure have been shown to exhibit potent antiproliferative activity against a broad range of cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes crucial for cancer cell growth and survival, such as cell cycle progression and pivotal signaling pathways. This document serves as a guide for researchers interested in exploring this chemical space for the development of next-generation cancer therapeutics.
Mechanism of Action and Key Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several key targets in cancer cells, primarily disrupting cell cycle regulation and oncogenic signaling cascades.
Cell Cycle Inhibition: A notable derivative, Ro 41-4439, has been shown to induce cell cycle arrest in the G2/M phase, leading to the initiation of apoptosis in cancer cells. This targeted disruption of the cell division process highlights the potential for these compounds to selectively eliminate rapidly dividing cancer cells.[1]
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its inhibition can effectively halt cancer cell proliferation.
Focal Adhesion Kinase (FAK) Signaling: The FAK signaling pathway is a critical mediator of cell adhesion, migration, and survival, and its overexpression is common in many solid tumors. Inhibition of FAK can suppress tumor growth and metastasis. Some pyridine-containing derivatives have been shown to inhibit FAK, leading to decreased phosphorylation of downstream effectors like PI3K and Akt.[2][3]
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Evidence suggests that FAK inhibitors can indirectly suppress this pathway by reducing Akt phosphorylation.[3][4]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for various this compound derivatives and related compounds, showcasing their anticancer activity.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ro 41-4439 | MDA-MB-435 (Breast) | Low micromolar | - | - |
| Pyrazolo[3,4-b]pyridine Derivative 1 | HCT-116 (Colon) | Not specified | Doxorubicin | Not specified |
| Pyrazolo[3,4-b]pyridine Derivative 2 | MCF-7 (Breast) | Not specified | Doxorubicin | Not specified |
| 5-pyridinyl-1,2,4-triazole 3d | HepG2 (Liver) | 3.78 | Doxorubicin | Not specified |
| 5-pyridinyl-1,2,4-triazole 3d | Hep3B (Liver) | 4.83 | Doxorubicin | Not specified |
Table 2: In Vivo Efficacy of this compound Derivatives
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Ro 41-4439 | MDA-MB-435 (Breast) | Well-tolerated doses over 4 weeks | 73 |
Table 3: Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Kinase Target | IC50 (nM) |
| 5-pyridinyl-1,2,4-triazole 3d | FAK | 18.10 |
| Reference Compound (GSK2256098) | FAK | 22.14 |
Signaling Pathway Diagrams
Caption: Inhibition of Cell Cycle Progression by 3-Phenylpyridine Derivatives.
Caption: Inhibition of FAK and PI3K/Akt/mTOR Signaling by 3-Phenylpyridine Derivatives.
Experimental Protocols
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a general method for the synthesis of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines.
Materials:
-
3-(phenyl/aryl)-1-phenyl-1H-pyrazol-5-amines
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dry xylene
-
Glacial acetic acid
-
Ethanol
-
Phenylhydrazine
-
Appropriate oxopropanenitrile
Procedure:
-
Synthesis of 3-(phenyl/aryl)-1-phenyl-1H-pyrazol-5-amines: Reflux the appropriate oxopropanenitrile with phenylhydrazine in ethanol for 8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
Synthesis of N'-(3-(phenyl/aryl)-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide: Reflux the synthesized pyrazol-5-amine with DMF-DMA in dry xylene for 8 hours. After completion of the reaction, evaporate the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
Synthesis of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines: Reflux the product from the previous step in glacial acetic acid for 6 hours. After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the final product.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay: CDK2
This protocol describes a method to determine the inhibitory activity of test compounds against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase assay buffer
-
ATP
-
CDK substrate peptide
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and CDK substrate peptide.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a white 96-well plate. Include a positive control (known CDK2 inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the diluted CDK2/Cyclin A2 enzyme to all wells except the "blank" control.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo anticancer activity of a test compound in an immunocompromised mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight Monitoring: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Analyze the statistical significance of the results.
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of test compounds on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for the desired time. Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of this compound derivatives as anticancer agents.
References
- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/Nrf2 pathway by glabridin alleviates acetaminophen-induced hepatic injury in rats - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for 3-Phenylpyridine-2-carboxylic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpyridine-2-carboxylic acid is a versatile bidentate ligand that combines the coordination properties of a pyridine nitrogen and a carboxylic acid group. This unique structural motif makes it a valuable ligand for a variety of transition metal-catalyzed reactions. The presence of the phenyl group at the 3-position can influence the steric and electronic properties of the resulting metal complexes, offering opportunities for fine-tuning catalytic activity and selectivity. This document provides an overview of the applications of this compound and its isomers as ligands in catalysis, with a focus on oxidation reactions, C-H bond activation, and cross-coupling reactions. Detailed protocols and data from relevant studies are presented to facilitate the practical application of this class of ligands in a research and development setting.
Application 1: Oxidation Reactions Catalyzed by a Zinc(II) Complex with a 6-Phenylpyridine-2-carboxylic Acid Ligand
A trinuclear zinc(II) complex incorporating the isomeric ligand 6-phenylpyridine-2-carboxylic acid has been shown to be an effective catalyst for the aerobic oxidation of benzyl alcohol.[1] This reaction is a key transformation in organic synthesis, providing access to aldehydes, which are important intermediates in the production of fine chemicals and pharmaceuticals.
Quantitative Data
The catalytic performance of the trinuclear Zn(II) complex in the oxidation of benzyl alcohol to benzaldehyde is summarized in the table below. The data highlights the effect of various reaction parameters on the yield of the product.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa O₂) | Time (h) | Solvent | Yield of Benzaldehyde (%) |
| 1 | 1 | 90 | 0.5 | 3 | THF | 50.8 |
| 2 | 1 | 80 | 0.5 | 3 | THF | 42.1 |
| 3 | 1 | 100 | 0.5 | 3 | THF | 55.2 |
| 4 | 1 | 90 | 0.3 | 3 | THF | 45.6 |
| 5 | 1 | 90 | 0.7 | 3 | THF | 51.3 |
| 6 | 1 | 90 | 0.5 | 2 | THF | 41.5 |
| 7 | 1 | 90 | 0.5 | 4 | THF | 52.1 |
| 8 | 1 | 90 | 0.5 | 3 | Acetonitrile | 35.7 |
| 9 | 1 | 90 | 0.5 | 3 | Ethanol | 28.9 |
| 10 | 0.5 | 90 | 0.5 | 3 | THF | 38.9 |
| 11 | 1.5 | 90 | 0.5 | 3 | THF | 51.1 |
Experimental Protocol: Synthesis of the Trinuclear Zn(II) Catalyst
Materials:
-
6-Phenylpyridine-2-carboxylic acid (HL)
-
Sodium hydroxide (NaOH)
-
Bis(4-pyridyl)amine
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Methanol
-
Deionized water
Procedure:
-
In a 50 mL beaker, dissolve 0.1 mmol of 6-phenylpyridine-2-carboxylic acid and 0.1 mmol of NaOH in 10 mL of deionized water.
-
In a separate beaker, dissolve 0.1 mmol of bis(4-pyridyl)amine in 10 mL of methanol.
-
Add the methanolic solution of bis(4-pyridyl)amine to the aqueous solution of the sodium salt of 6-phenylpyridine-2-carboxylic acid with stirring.
-
To this mixture, add a solution of 0.1 mmol of Zn(CH₃COO)₂·2H₂O in 5 mL of deionized water.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Filter the solution and allow the filtrate to stand at room temperature.
-
Colorless, block-like crystals of the trinuclear Zn(II) complex, [Zn₃(L)₄(bis(4-pyridyl)amine)₂(CH₃COO)₂], will form after several days.[1]
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Trinuclear Zn(II) complex (catalyst)
-
Benzyl alcohol
-
Tetrahydrofuran (THF)
-
Oxygen (O₂)
Procedure:
-
To a 50 mL stainless steel autoclave, add the trinuclear Zn(II) complex (1 mol%), benzyl alcohol (1 mmol), and THF (10 mL).
-
Seal the autoclave and purge with O₂ three times.
-
Pressurize the autoclave to 0.5 MPa with O₂.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Analyze the reaction mixture by gas chromatography to determine the yield of benzaldehyde.[1]
Logical Workflow for Catalyst Synthesis and Application
Caption: Workflow for catalyst synthesis and its use in benzyl alcohol oxidation.
Application 2: Potential in Palladium-Catalyzed C-H Bond Activation
While specific examples detailing the use of this compound as a ligand for C-H activation are not abundant in the literature, the structural motifs present in this ligand are highly relevant to this field. The pyridine nitrogen can act as a directing group, facilitating the cyclometalation and subsequent activation of a C-H bond on the phenyl ring by a transition metal catalyst, such as palladium.[2][3] The carboxylate group can assist in this process through a concerted metalation-deprotonation mechanism.[4][5]
Studies on the C-H activation of 2-phenylpyridine have shown that palladium complexes are highly effective for this transformation, leading to the formation of a palladacycle intermediate.[3] This intermediate can then react with various coupling partners to form new C-C or C-heteroatom bonds. It is proposed that a this compound ligand would coordinate to a palladium(II) precursor, directing the C-H activation at the ortho-position of the phenyl ring.
Proposed Catalytic Cycle for C-H Activation and Functionalization
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H activation of a substrate directed by a pyridine-based ligand, which is analogous to how this compound would be expected to function.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation (Hypothetical)
This protocol is a generalized procedure based on known methods for the C-H arylation of 2-phenylpyridine and serves as a starting point for optimization with this compound as a potential ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (ligand)
-
Aryl halide (e.g., iodobenzene)
-
Substrate with a C-H bond to be functionalized
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or toluene)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (2-5 mol%), this compound (4-10 mol%), the substrate (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (3-5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound and its isomers are promising ligands for a range of catalytic applications. The successful use of a zinc(II) complex with 6-phenylpyridine-2-carboxylic acid in the aerobic oxidation of benzyl alcohol demonstrates the potential of this ligand scaffold in developing efficient oxidation catalysts.[1] Furthermore, the structural features of this compound make it a strong candidate for directing C-H activation and participating in cross-coupling reactions, areas of intense research in modern organic synthesis. The protocols and data presented herein provide a foundation for further exploration of this versatile ligand in the development of novel and efficient catalytic systems for academic and industrial applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Protocol for the Nitration of 3-Phenylpyridine-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental procedure for the electrophilic nitration of 3-phenylpyridine-2-carboxylic acid. The nitration of pyridine rings is often challenging due to the electron-deficient nature of the heterocycle, which is further exacerbated by the presence of an electron-withdrawing carboxylic acid group.[1] This protocol is based on established methods for the nitration of deactivated pyridine derivatives, employing a mixture of concentrated nitric and sulfuric acids.[1][2] The resulting nitro-substituted phenylpyridine-2-carboxylic acids are valuable intermediates in medicinal chemistry and materials science.
Experimental Protocol
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice (from deionized water)
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Heating mantle with temperature controller
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Acid Addition: Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid to the flask with continuous stirring. The mixture should be stirred until all the starting material has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of this compound using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 50-70 °C.[3] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product may precipitate out of the acidic solution. If a solid forms, collect the crude product by vacuum filtration and wash it with cold deionized water.
-
Work-up: If the product does not precipitate, transfer the aqueous solution to a separatory funnel. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the final nitrated product.
Data Presentation
The following table should be used to record the quantitative data from the experiment.
| Parameter | Value |
| Mass of Starting Material (g) | |
| Moles of Starting Material (mol) | |
| Volume of Conc. H₂SO₄ (mL) | |
| Volume of Conc. HNO₃ (mL) | |
| Reaction Temperature (°C) | |
| Reaction Time (h) | |
| Mass of Crude Product (g) | |
| Mass of Purified Product (g) | |
| Yield (%) | |
| Melting Point (°C) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylpyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-phenylpyridine-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This route typically involves coupling an ester of 3-bromopyridine-2-carboxylic acid with phenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. Starting with the ester form is often preferred as the free carboxylic acid can sometimes interfere with the coupling reaction by protonating the base or interacting with the catalyst.[1]
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving a very low yield?
A2: Low yields in Suzuki couplings with pyridine substrates are a frequent issue. The primary causes include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[2]
-
Side Reactions: Competing reactions like hydrodehalogenation (loss of the bromine), homocoupling of starting materials, and protodeboronation of the boronic acid are common.[2][3][4]
-
Suboptimal Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be empirically optimized for pyridine-containing substrates.
Q3: I am observing a significant amount of debrominated starting material (pyridine-2-carboxylic acid ester). What is causing this?
A3: The formation of a debrominated product is a result of a side reaction called hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the phenylboronic acid. Potential sources of hydrides include solvents, impurities, or the boronic acid reagent itself. To mitigate this, consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ and employing a mixed solvent system that includes water.[5][6]
Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A4: Common impurities include residual palladium catalyst, homocoupled byproducts (biphenyl and a bipyridine dimer), and unreacted starting materials. Purification typically involves:
-
Aqueous Workup: An acid-base workup can help remove basic and acidic impurities.
-
Filtration: Passing the crude product through a pad of silica gel or celite can remove some palladium residues.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related side products.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step for obtaining a high-purity solid.
Troubleshooting Guide: Suzuki-Miyaura Coupling Step
This guide addresses specific problems encountered when coupling a 3-halopyridine-2-carboxylate with phenylboronic acid.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inhibition/Deactivation: Pyridine nitrogen is poisoning the Pd catalyst.[2] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center and prevent coordination.[2] Ensure all reagents and solvents are thoroughly degassed to prevent oxidative deactivation of the Pd(0) catalyst. |
| Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring is not sufficiently reactive.[2] | Increase the reaction temperature (e.g., to 80-110 °C). Switch to a more active catalyst system, such as one with a more electron-rich ligand. | |
| Major Side Product: Debrominated Starting Material | Hydrodehalogenation: The Pd-aryl intermediate is being protonated. | Use a non-coordinating, weaker base like K₃PO₄ or KF instead of stronger bases. Ensure the boronic acid is of high quality. Use a carefully controlled amount of water in the solvent system (e.g., dioxane/water). |
| Major Side Product: Biphenyl | Homocoupling of Boronic Acid: Oxygen in the reaction mixture promotes the homocoupling of phenylboronic acid.[2] | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| Boronic Acid Decomposition | Protodeboronation: The boronic acid is being protonated and rendered inactive, especially in the presence of water or acidic impurities.[2] | Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt (MIDA boronates are also an option). Use anhydrous solvents if possible, although some water is often beneficial for the Suzuki reaction. |
Visualizing the Process and Challenges
Synthesis Workflow
The diagram below outlines the primary synthetic pathway and the key stages for troubleshooting.
Caption: General workflow for the synthesis of this compound.
Common Side Reactions
This diagram illustrates the main competing reactions that reduce the yield of the desired product.
Caption: Common side reactions in the Suzuki-Miyaura coupling step.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl 3-bromopyridine-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add methyl 3-bromopyridine-2-carboxylate, phenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification (Ester Hydrolysis)
Materials:
-
Crude methyl 3-phenylpyridine-2-carboxylate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude ester in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
References
Technical Support Center: Synthesis of 3-Phenylpyridine-2-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 3-phenylpyridine-2-carboxylic acid and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis typically involves a two-stage process: first, the formation of the 3-phenylpyridine core, followed by the introduction or modification of the carboxylic acid group at the 2-position. Common strategies include:
-
Cross-Coupling followed by Hydrolysis: A Suzuki-Miyaura or Negishi cross-coupling reaction is used to form the C-C bond between the pyridine and phenyl rings, starting from 2-cyano-3-halopyridine and phenylboronic acid (or an organozinc equivalent). The resulting 3-phenylpyridine-2-carbonitrile is then hydrolyzed to the carboxylic acid.[1][2]
-
Oxidation of an Alkyl Precursor: Oxidation of 3-phenyl-2-methylpyridine (3-phenyl-2-picoline) can yield the desired carboxylic acid. This method requires a suitable oxidizing agent that selectively targets the methyl group.[3]
Q2: Which starting material is better for cross-coupling, 3-bromo-2-cyanopyridine or 3-chloro-2-cyanopyridine?
A2: Generally, 3-bromopyridine derivatives are more reactive than their chloro- counterparts in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This higher reactivity often leads to better yields and shorter reaction times. However, 3-chloropyridines can be more cost-effective. The optimal choice may depend on the specific catalyst system and the need to balance reactivity with cost.[2]
Q3: How is the final carboxylic acid typically obtained from the nitrile intermediate?
A3: The hydrolysis of 3-phenylpyridine-2-carbonitrile to this compound is usually achieved under either acidic or basic conditions. Basic hydrolysis, for example, using sodium hydroxide, followed by acidification to precipitate the product, is a common and effective method.[4]
Troubleshooting Guide: Low Yield in 3-Phenylpyridine Synthesis
Low yields are a common challenge, particularly in palladium-catalyzed cross-coupling reactions. This guide addresses potential causes and solutions.
Issue 1: Low or No Product in Suzuki-Miyaura Coupling Step
If your Suzuki-Miyaura coupling between a 3-halopyridine derivative and phenylboronic acid results in a low yield, consider the following factors.[1]
Potential Causes & Solutions
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture.[1]
-
Inappropriate Ligand: The phosphine ligand is crucial for stabilizing the catalyst and facilitating the reaction.
-
Suboptimal Base or Solvent: The base activates the boronic acid, and the solvent impacts solubility and temperature.[1]
-
Poor Reagent Quality: Degradation of phenylboronic acid or impure starting materials can halt the reaction.
-
Solution: Use fresh or properly stored phenylboronic acid. Ensure starting materials are pure and solvents are anhydrous.[2]
-
-
Presence of Oxygen: Oxygen can promote the unwanted homocoupling of the boronic acid, forming biphenyl as a byproduct.[1]
Issue 2: Incomplete Hydrolysis of 3-Phenylpyridine-2-carbonitrile
If the conversion of the nitrile to the carboxylic acid is sluggish or incomplete, consider these points.
-
Insufficient Reaction Time or Temperature: Hydrolysis can be slow.
-
Solution: Monitor the reaction's progress by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[4]
-
-
Inadequate Concentration of Acid/Base: The concentration of the hydrolyzing agent is critical.
-
Solution: Ensure a sufficient molar excess of the acid or base is used to drive the reaction to completion.
-
Data Presentation
Table 1: Troubleshooting Summary for Low-Yield Suzuki-Miyaura Coupling
| Potential Issue | Recommended Action | Rationale | Citation |
| Catalyst Inactivity | Use fresh catalyst; handle under inert gas; try a pre-catalyst. | Palladium catalysts, especially Pd(0) sources, are sensitive to oxidation. | [1] |
| Ligand Choice | Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). | Specialized ligands can improve catalyst stability and accelerate the reaction cycle. | [1][5] |
| Base Selection | Test stronger bases (e.g., Cs₂CO₃, K₃PO₄) vs. weaker ones (K₂CO₃). | The base is crucial for the transmetalation step; its strength can impact the rate. | [2][7] |
| Solvent System | Try different solvents (Toluene, Dioxane, DMF) with or without water. | Solubility of reagents and intermediates can dramatically affect reaction efficiency. | [1][6] |
| Reagent Quality | Use fresh boronic acid; purify starting materials; use anhydrous solvents. | Impurities or degradation products (especially from boronic acid) can inhibit the catalyst. | [2] |
| Side Reactions | Degas solvents thoroughly; ensure an inert atmosphere. | Oxygen promotes homocoupling of boronic acid, consuming the reagent. | [1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for 3-Phenylpyridine-2-carbonitrile
This protocol provides a general method for the palladium-catalyzed coupling of 3-bromo-2-cyanopyridine with phenylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 3-bromo-2-cyanopyridine (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Basic Hydrolysis of 3-Phenylpyridine-2-carbonitrile
This protocol outlines the conversion of the nitrile to the carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylpyridine-2-carbonitrile (1.0 equiv.) in a suitable solvent like ethanol or a mixture of water and ethanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, in excess). Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Isolation: Cool the reaction mixture to room temperature. If necessary, remove any organic solvent under reduced pressure. Carefully acidify the aqueous solution with an acid (e.g., HCl) to a pH of ~3-4, which should precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.[4]
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling with Pyridine Carboxylic Acids
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving pyridine carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a pyridine carboxylic acid is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki couplings with pyridine carboxylic acids can stem from several factors. Here's a breakdown of potential issues and solutions:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst and sterically hinder the pyridine nitrogen from coordinating.
-
-
Poor Substrate Reactivity: The reactivity of the coupling partners plays a crucial role. For instance, chloro-pyridines are less reactive than their bromo or iodo counterparts.[1]
-
Solution: If using a less reactive halide, you may need to switch to a more active catalyst system or increase the reaction temperature. However, be aware that higher temperatures can lead to side reactions.[1]
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Decarboxylation: The carboxylic acid group on the pyridine ring can be lost, especially at elevated temperatures. Picolinic acid (2-pyridinecarboxylic acid) is particularly prone to decarboxylation.[6][7]
-
Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screening different catalysts and ligands may allow for lower reaction temperatures.
-
-
-
Inappropriate Base Selection: The base is critical for activating the boronic acid.[1]
Q2: I am observing significant decarboxylation of my pyridine carboxylic acid starting material. How can I prevent this?
A2: Decarboxylation is a common side reaction, particularly for picolinic acids.[6][7] Here are some strategies to minimize it:
-
Temperature Control: This is the most critical factor. Try to run the reaction at the lowest possible temperature that still allows for efficient coupling.
-
Protecting the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the coupling reaction. The ester is generally more stable under Suzuki conditions. The carboxylic acid can be regenerated by hydrolysis after the coupling is complete.[8]
-
Decarboxylative Coupling: Alternatively, you can embrace the decarboxylation by employing a decarbonylative Suzuki cross-coupling protocol. These methods are designed to use carboxylic acids directly as coupling partners, proceeding through a decarbonylative mechanism.[9][10]
Q3: My reaction is not going to completion, and I'm left with unreacted starting materials. What should I try?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrates.
-
Solution: Switch to a more active catalyst system. For example, if you are using a Pd(II) precatalyst that is not being efficiently reduced to the active Pd(0) species, consider using a Pd(0) source directly.[1] Employing more electron-rich and bulky ligands can also enhance catalyst activity.
-
-
Poor Solubility: If your reactants are not fully dissolved in the solvent, the reaction rate will be significantly reduced.[11]
-
Catalyst Poisoning: Trace impurities in your starting materials or solvents can poison the palladium catalyst.
-
Solution: Ensure your reagents and solvents are of high purity. Purifying starting materials before the reaction can be beneficial.
-
Q4: How do I choose the right ligand for my Suzuki coupling with a pyridine carboxylic acid?
A4: Ligand choice is crucial for a successful reaction. The ideal ligand should:
-
Stabilize the Palladium Catalyst: This prevents the formation of palladium black and prolongs the catalyst's lifetime.
-
Promote Oxidative Addition and Reductive Elimination: These are key steps in the catalytic cycle.[14]
-
Prevent Pyridine Inhibition: For pyridine-containing substrates, bulky ligands are preferred to sterically block the pyridine nitrogen from coordinating to the palladium center.[1]
Data Presentation: Reaction Conditions for Suzuki Coupling of Pyridine Derivatives
The following table summarizes various reported conditions for Suzuki coupling reactions involving pyridine derivatives. Note that optimal conditions are highly substrate-dependent and may require further optimization.
| Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Pyridine carboxylic acid | 4-MeO-C₆H₄B(OH)₂ | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 64-73 | [9] |
| 2-Pyridine carboxylic acid | Arylboronic acids | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 85 | [9] |
| 4-Pyridine carboxylic acid | Arylboronic acids | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 82 | [9] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/Water | 85-95 | Moderate to Good | [16] |
| 2-Cl-Pyridine | Phenylboronic acid | Rh-based catalyst | - | - | - | - | >50 | [17] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | - | None | - | 65-100 | 5-89 | [15] |
| 6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine | 4-cyanophenyl boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol | MW | 55 | [12] |
Experimental Protocols & Methodologies
General Procedure for Decarbonylative Suzuki Cross-Coupling of Pyridine Carboxylic Acids[9]
-
To an oven-dried vial, add the pyridine carboxylic acid (1.0 equiv), arylboronic acid (2.0 equiv), pivalic anhydride (Piv₂O, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), ligand (5 mol%), boric acid (H₃BO₃, 2.0 equiv), and triethylamine (Et₃N, 1.75 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (to achieve a 0.20 M concentration of the limiting reagent).
-
Seal the vial and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture for 15 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Visualizations
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Phenylpyridine-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 3-phenylpyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Common impurities can arise from unreacted starting materials, byproducts of the synthetic route, and subsequent degradation. Depending on the synthetic method employed, potential impurities may include:
-
Starting Materials: Unreacted 3-amino-2-picoline, phenyl-containing reagents (e.g., phenyllithium, phenylmagnesium bromide), and precursors to the carboxylic acid functionality.
-
Byproducts: Side-reaction products such as over-arylated or incompletely carboxylated species.
-
Solvents and Reagents: Residual solvents and coupling agents used in the synthesis.
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
Purity can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often suitable for the analysis of aromatic carboxylic acids. Additionally, spectroscopic methods such as ¹H NMR and ¹³C NMR can help identify the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough, or an insufficient volume of solvent was used. | Gradually add more of the hot solvent. If the compound still does not dissolve, consider a more polar solvent or a solvent mixture. For instance, an ethanol/water mixture can be effective.[1] |
| Oiling out occurs upon cooling. | The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling out. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent at room temperature. | Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, the solvent may be inappropriate. Consider a less polar solvent or a solvent/anti-solvent system. |
| Low recovery of purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that provides good separation between your product and the impurities. |
| The compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound runs with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the spot/band. | The compound is interacting too strongly with the stationary phase (silica gel is acidic), or the sample is overloaded. | Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to suppress ionization and reduce tailing. Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present. A common solvent system for the recrystallization of a similar compound, 3-fluoropyridine-2-carboxylic acid, is an ethanol-water mixture.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
Gradually add hot deionized water to the solution until it becomes slightly cloudy.
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography of this compound
This protocol provides a general procedure for purification by column chromatography. The selection of the mobile phase should be guided by prior TLC analysis. For the related compound 3-phenylpyridine, a mixture of hexane and ethyl acetate is a common eluent on a silica gel stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables summarize typical data that should be recorded during the purification process to assess its effectiveness.
Table 1: Recrystallization Data
| Parameter | Before Purification | After Purification |
| Appearance | e.g., Off-white to yellow powder | e.g., White crystalline solid |
| Purity (by HPLC) | e.g., 85% | e.g., >98% |
| Yield (%) | N/A | e.g., 75% |
| Melting Point (°C) | e.g., 175-180 | e.g., 181-183 |
Table 2: Column Chromatography Data
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | e.g., Hexane:Ethyl Acetate (7:3) |
| Purity of Combined Fractions (by HPLC) | >99% |
| Yield (%) | e.g., 85% |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Overcoming Solubility Challenges with 3-Phenylpyridine-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 3-phenylpyridine-2-carboxylic acid in their reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in many common organic solvents?
A1: The poor solubility of this compound is primarily due to its molecular structure. It contains a polar carboxylic acid group and a relatively nonpolar phenylpyridine backbone.[1][2][3] This combination of a hydrophilic group (carboxylic acid) and a large hydrophobic group (phenylpyridine) limits its solubility in a wide range of solvents.[1] The carboxylic acid group can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules.
Q2: What are the initial steps to consider when facing solubility issues with this compound?
A2: A systematic approach is recommended. Start by selecting a suitable solvent or solvent system. If the compound remains insoluble, consider pH adjustment or the use of co-solvents. Gentle heating can also be an effective initial step to improve dissolution.[4]
Q3: How can I choose an appropriate solvent for my reaction involving this compound?
A3: The choice of solvent will depend on the specific reaction conditions. For reactions where the carboxylic acid needs to be reactive, polar aprotic solvents like DMSO and DMF are often good starting points, as they can disrupt the hydrogen bonding of the carboxylic acid.[3] For reactions requiring nonpolar conditions, you might need to consider derivatization of the carboxylic acid to improve solubility.
Q4: Can temperature be used to increase the solubility of this compound?
A4: Yes, increasing the temperature of the solvent can significantly increase the solubility of this compound.[2][4] However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants, reagents, and products.[4]
Troubleshooting Guides
Issue 1: The compound does not dissolve in the chosen reaction solvent.
This guide provides a step-by-step approach to address the poor solubility of this compound.
Caption: Troubleshooting workflow for poor solubility.
Detailed Steps:
-
Solvent Selection: Begin by attempting to dissolve this compound in your primary reaction solvent.
-
Heating: If solubility is poor, gently heat the mixture while stirring.[4] Monitor the dissolution. Ensure the temperature is well below the boiling point of the solvent and does not degrade any reaction components.
-
Co-solvent Addition: If heating is ineffective, add a co-solvent in small increments (e.g., 5-10% of the total volume).[4] For primarily nonpolar solvents, a polar aprotic co-solvent like DMF or DMSO can be beneficial. For aqueous solutions, alcohols like methanol or ethanol can be used.[4]
-
pH Adjustment (for aqueous or protic media): The solubility of carboxylic acids in aqueous or protic solvents can often be dramatically increased by raising the pH.[4] Adding a base will deprotonate the carboxylic acid to form the more soluble carboxylate salt.[4]
-
Derivatization: If the above methods are unsuccessful or incompatible with your reaction conditions, consider converting the carboxylic acid to a more soluble derivative, such as an ester or an amide.[4][5]
Issue 2: The reaction yield is low despite achieving dissolution.
Low yields can sometimes be attributed to incomplete dissolution or precipitation of the starting material during the reaction.
Troubleshooting Steps:
-
Monitor Solubility Throughout: Periodically check the reaction mixture to ensure the this compound remains dissolved. If precipitation is observed, you may need to adjust the solvent system or temperature.
-
Consider a More Solubilizing Derivative: Even if initial dissolution is achieved, the starting material might not be sufficiently available for the reaction. Converting the carboxylic acid to a more soluble ester or activated ester could improve reaction kinetics and yield.[5]
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[4] | Simple, effective in protic solvents. | Not suitable for all reaction types; the chosen base must be compatible with other reagents.[4] |
| Co-solvent Systems | A mixture of solvents can enhance overall solubility.[4] | Versatile, can be tailored to specific reactions. | The optimal solvent ratio needs empirical determination.[4] |
| Heating | Increased kinetic energy helps overcome the crystal lattice energy.[4] | Simple and often effective. | Requires careful temperature control to avoid degradation of reactants or products.[4] |
| Derivatization | Converting the carboxylic acid to a less polar and more soluble functional group (e.g., ester).[4] | Can significantly improve solubility in organic solvents. | Adds extra steps to the synthesis. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for reactions in aqueous or protic media.
-
Suspend this compound in the chosen protic solvent.
-
Slowly add a suitable base (e.g., sodium hydroxide, potassium carbonate) dropwise while monitoring the pH of the mixture.
-
Continue adding the base with stirring until the solid completely dissolves. A pH of 1.5-2 units above the pKa of the carboxylic acid is generally recommended for complete deprotonation.[4]
-
Caution: Ensure the chosen base is compatible with your reaction conditions and does not interfere with other reagents.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol is applicable to a wide range of reaction conditions.
-
Attempt to dissolve this compound in your primary reaction solvent.
-
If solubility is poor, add a co-solvent in which the compound is known to be more soluble (e.g., DMF, DMSO) in small increments (5-10% of the total volume) with vigorous stirring.[4]
-
Gentle heating or sonication can be used to aid dissolution.
-
Observe for complete dissolution. The optimal solvent ratio will need to be determined empirically for your specific reaction.
Protocol 3: Derivatization to an Ester
This protocol improves solubility in organic solvents by converting the carboxylic acid to a methyl ester.
Caption: Workflow for ester derivatization.
-
Suspend this compound in an anhydrous solvent such as dichloromethane (DCM).
-
Add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by adding methanol to form the methyl ester.
-
The resulting methyl ester will likely have significantly improved solubility in a range of organic solvents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]
- 3. 2-Phenylpyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High-Purity Chemical Manufacturer China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
Preventing decarboxylation of 3-phenylpyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decarboxylation of 3-phenylpyridine-2-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process is often thermally initiated and can be catalyzed by acidic or basic conditions, leading to the undesired formation of 3-phenylpyridine. This side reaction reduces the yield of the desired product and introduces impurities that can be challenging to remove.
Q2: What are the primary factors that promote the decarboxylation of this compound?
A2: The main factors promoting decarboxylation are:
-
Elevated Temperatures: Heat is a major driver for the decarboxylation of picolinic acid and its derivatives.
-
pH: Both acidic and basic conditions can catalyze the decarboxylation process. The reaction rate is often highest at an intermediate pH where a zwitterionic form of the molecule is present.[1]
-
Solvent: The choice of solvent can influence the rate of decarboxylation. Polar protic solvents, like water, can facilitate the reaction by stabilizing the transition state.
Q3: How does the 3-phenyl substituent affect the stability of the molecule?
A3: Substituents at the 3-position of picolinic acid, including both electron-withdrawing and electron-releasing groups, have been shown to accelerate decarboxylation in the acidic form.[2][3] This is thought to be due to steric hindrance, where the substituent interferes with the coplanarity of the carboxyl group and the pyridine ring, weakening the C-C bond and facilitating its cleavage.[2][3]
Troubleshooting Guide: Unwanted Decarboxylation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound and presence of 3-phenylpyridine in product mixture. | Reaction temperature is too high. | - Lower the reaction temperature. If the reaction rate is too slow at lower temperatures, consider extending the reaction time. - If possible, perform the reaction at or below room temperature. |
| Significant decarboxylation observed during aqueous workup. | pH of the aqueous solution is promoting decarboxylation. | - Maintain a neutral pH during extraction and washing steps. - Use buffered solutions to control the pH. - Minimize the time the compound is in an aqueous solution. |
| Product degradation during purification by distillation. | The compound is thermally labile and decarboxylates at its boiling point. | - Avoid purification by distillation. - Utilize alternative purification methods such as crystallization from a suitable solvent system at low temperatures or column chromatography at room temperature. |
| Decarboxylation occurs during storage. | Improper storage conditions. | - Store the compound in a cool, dry place, away from light. - Keep the container tightly sealed to protect from moisture and atmospheric CO₂. |
Quantitative Data on Decarboxylation Rates
| Substituent at 3-Position | Temperature (°C) | pH | First-Order Rate Constant (k, s⁻¹) |
| H (Picolinic Acid) | 150 | ~1 | ~5 x 10⁻⁷ |
| Methyl | 150 | ~1 | ~1 x 10⁻⁷ |
| Benzoyl | 150 | 1.22 | 4.5 x 10⁻⁴ |
| Bromo | 95 | ~1 | ~1 x 10⁻⁵ |
| Nitro | 95 | 0.3 | > 1 x 10⁻⁴ |
Note: The 3-benzoyl substituent is electronically and sterically similar to a 3-phenyl substituent, suggesting that this compound is likely to have a comparable susceptibility to decarboxylation under acidic conditions at elevated temperatures.
Experimental Protocols to Minimize Decarboxylation
1. General Handling and Storage Protocol:
-
Storage: Store this compound in a tightly sealed container in a refrigerator (+4°C). Protect from light and moisture.
-
Handling: Minimize exposure to ambient air and moisture. Use in a well-ventilated area or a fume hood.
2. Protocol for a Reaction Involving this compound:
-
Reaction Setup:
-
Charge the reaction vessel with this compound and a suitable anhydrous, aprotic solvent (e.g., THF, Dioxane).
-
If a base is required, consider using a non-nucleophilic organic base and add it at a low temperature (e.g., 0°C).
-
If the reaction requires heating, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
-
-
Workup:
-
Cool the reaction mixture to room temperature or below before quenching.
-
If an aqueous workup is necessary, use pre-chilled, pH-neutral water or a buffered solution.
-
Perform extractions quickly and efficiently to minimize contact time with the aqueous phase.
-
Dry the organic layer thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals. If the compound is soluble at room temperature, consider cooling the solution in an ice bath or refrigerator.
-
Column Chromatography: Perform chromatography on silica gel or another suitable stationary phase at room temperature. Use a non-polar to moderately polar eluent system to move the compound down the column efficiently.
-
Visual Guides
References
Validation & Comparative
Comparing the efficacy of different synthetic routes to 3-phenylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-phenylpyridine-2-carboxylic acid, a key structural motif in various pharmacologically active compounds, can be achieved through several distinct synthetic pathways. This guide provides a comparative analysis of three prominent methods: Palladium-Catalyzed Suzuki-Miyaura Coupling, Directed C-H Arylation, and a Lithiation-Carboxylation sequence. The efficacy of each route is evaluated based on reaction yield, conditions, and procedural complexity, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies and operational parameters.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Directed C-H Arylation | Route 3: Lithiation and Carboxylation of 3-Phenylpyridine |
| Starting Materials | 3-Bromo-2-pyridinecarboxylic acid, Phenylboronic acid | 2-Pyridinecarboxylic acid, Bromobenzene | 3-Phenylpyridine, n-Butyllithium, Carbon dioxide |
| Key Reagents | Pd(PPh₃)₄, K₂CO₃ | Pd(OAc)₂, K₂CO₃, Pivolic Acid | Dry ice |
| Solvent | 1,4-Dioxane/Water | DMA | THF/Diethylether |
| Temperature | 100 °C | 120 °C | -78 °C to room temperature |
| Reaction Time | 12-24 hours | 16 hours | 2-4 hours |
| Typical Yield | Good (estimated 70-85%) | High (reported up to 85%)[1][2][3] | Moderate to Good (estimated 50-70%) |
| Scalability | Readily scalable | Potentially scalable, catalyst loading may need optimization | Scalable, requires stringent anhydrous and inert conditions |
| Advantages | Well-established, reliable, good functional group tolerance. | Atom-economical, avoids pre-functionalization of the pyridine ring.[1][2][3] | Utilizes a readily available starting material (3-phenylpyridine). |
| Disadvantages | Requires pre-functionalized starting material (halopyridine). | Requires a directing group and specific catalyst system. | Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions. |
Experimental Protocols and Methodologies
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This widely-used cross-coupling reaction involves the palladium-catalyzed reaction of a halo-pyridine derivative with a boronic acid.[4] For the synthesis of this compound, this route would typically start from 3-bromo-2-pyridinecarboxylic acid.
Experimental Protocol:
-
To a reaction vessel is added 3-bromo-2-pyridinecarboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added.
-
A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with 1 M HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Route 2: Directed C-H Arylation
This modern approach offers a more atom-economical synthesis by directly coupling a C-H bond of the pyridine ring with an aryl halide. The carboxylic acid group at the 2-position acts as a directing group, facilitating the regioselective arylation at the C-3 position.[1][2][3]
Experimental Protocol:
-
To a sealable reaction tube is added 2-pyridinecarboxylic acid (1.0 mmol), bromobenzene (1.5 mmol), palladium(II) acetate (0.05 mmol), potassium carbonate (2.0 mmol), and pivalic acid (0.5 mmol).
-
The tube is evacuated and backfilled with an inert gas.
-
Dimethylacetamide (DMA, 5 mL) is added.
-
The tube is sealed and the reaction mixture is heated to 120 °C for 16 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Route 3: Lithiation and Carboxylation of 3-Phenylpyridine
This route involves the deprotonation of 3-phenylpyridine at the 2-position using a strong base, followed by quenching with carbon dioxide to introduce the carboxylic acid group.
Experimental Protocol:
-
A solution of 3-phenylpyridine (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours.
-
The reaction is then quenched by pouring it over an excess of crushed dry ice.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted 3-phenylpyridine.
-
The aqueous layer is acidified with 1 M HCl to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to give this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Suzuki-Miyaura Coupling.
References
Structure-activity relationship (SAR) studies of 3-phenylpyridine-2-carboxylic acid derivatives
A comparative analysis of 3-phenylpyridine-2-carboxylic acid derivatives reveals their potential across different therapeutic areas, primarily as anticancer agents and enzyme inhibitors. Structure-activity relationship (SAR) studies demonstrate that modifications to the phenyl and pyridine rings, as well as the carboxylic acid group, significantly influence their biological activity and selectivity. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity of this compound Derivatives
A notable example of a this compound derivative with anticancer properties is Ro 41-4439. This compound has been identified as a novel cell cycle inhibitor with significant selectivity for cancer cells over normal proliferating cells.[1] Limited SAR studies on analogues of Ro 41-4439 have shown that modifications to the side chain length, as well as the aryl and pyridine rings, can lead to the identification of more potent compounds.[1] The cytotoxic mechanism of Ro 41-4439 involves the induction of mitotic cell cycle arrest, which is followed by apoptosis.[1] In vivo studies in nude mice with mammary tumor xenografts showed that treatment with well-tolerated doses of the compound resulted in a 73% inhibition of tumor growth.[1]
Comparative Antiproliferative Activity
| Compound | Modification | Cell Line | IC50 (µM) | Selectivity vs. Normal Cells |
| Ro 41-4439 | Lead Compound | Broad panel of human cancer cells | Low micromolar | >10-fold |
Note: Specific IC50 values for a range of analogs were not available in the provided search results. Further detailed SAR studies would be required to populate this table comprehensively.
Experimental Protocols
Cell-Based Antiproliferative Assay:
-
Human cancer cell lines and proliferating normal human cells are seeded in microtiter plates.
-
Cells are exposed to serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis:
-
Cancer cells are treated with the test compound at its approximate IC50 concentration for various time points.
-
Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Apoptosis Assay:
-
Apoptosis induction can be assessed by various methods, such as Annexin V-FITC/propidium iodide staining followed by flow cytometry.
-
Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
-
Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway and Experimental Workflow
Caption: Workflow for the identification and characterization of anticancer this compound derivatives.
Caption: Signaling pathway for cytotoxicity induced by Ro 41-4439.
Enzyme Inhibitory Activity of this compound Derivatives
Derivatives of 3-phenylpyridine have also been investigated as inhibitors of enzymes such as xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia.[2] SAR studies in this area have led to the development of potent dual inhibitors.
Comparative Inhibitory Activity against XOR and URAT1
| Compound | Modifications | XOR IC50 (µM) | URAT1 IC50 (µM) |
| Febuxostat | Reference XOR Inhibitor | 0.008 ± 0.000 | - |
| Benzbromarone | Reference URAT1 Inhibitor | - | 27.04 ± 2.55 |
| I7 | Initial Hit | 0.037 ± 0.001 | 546.70 ± 32.60 |
| II11 | Optimized Derivative | Improved Activity | Improved Activity |
| II15 | Optimized Derivative | 0.006 ± 0.000 | 12.90 ± 2.30 |
Data extracted from a study on dual inhibitors of XOR and URAT1.[2]
Experimental Protocols
Xanthine Oxidase (XO) Inhibition Assay:
-
The assay is typically performed in a phosphate buffer solution.
-
Xanthine oxidase enzyme is pre-incubated with various concentrations of the test compounds.
-
The enzymatic reaction is initiated by adding the substrate, xanthine.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
URAT1 Inhibition Assay:
-
A cell-based assay using cells stably expressing the human URAT1 transporter (e.g., HEK293 cells) is commonly used.
-
The cells are incubated with a radiolabeled substrate of URAT1 (e.g., [14C]uric acid) in the presence and absence of test compounds.
-
After incubation, the cells are washed to remove the extracellular substrate.
-
The intracellular radioactivity is measured using a scintillation counter to determine the uptake of the substrate.
-
The inhibitory effect of the compounds on URAT1-mediated uric acid uptake is calculated, and the IC50 values are determined.
Experimental Workflow
Caption: A typical workflow for the design and evaluation of this compound derivatives as enzyme inhibitors.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent and selective therapeutic agents. As demonstrated, derivatives have shown significant promise as both anticancer drugs and enzyme inhibitors. The antiproliferative activity appears to be mediated through cell cycle arrest and apoptosis, while the enzyme inhibitory effects are directed towards specific targets like XOR and URAT1. The SAR for these derivatives highlights the importance of specific substitutions on both the phenyl and pyridine rings in determining their biological activity. Further exploration of this chemical space is likely to yield even more potent and selective drug candidates.
References
- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 3-Phenylpyridine-2-Carboxylic Acid: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 3-phenylpyridine-2-carboxylic acid, a key building block in various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is typically employed, separating the target compound from its impurities based on differences in their polarity.
Experimental Protocol: Reverse-Phase HPLC Method
A generalized reverse-phase HPLC method for the analysis of this compound is detailed below. Optimization may be required based on the specific impurity profile of the synthesized batch.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent, such as a mixture of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Purity Calculation:
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
Understanding the synthetic route is crucial for identifying potential impurities. A plausible synthesis of this compound may involve a Suzuki coupling between a protected 3-bromopyridine-2-carboxylic acid derivative and phenylboronic acid. Potential impurities could include:
-
Starting Materials: Unreacted 3-bromopyridine-2-carboxylic acid and phenylboronic acid.
-
Intermediates: Incomplete deprotection of the carboxylic acid.
-
Byproducts: Homocoupling of phenylboronic acid (biphenyl) or isomers formed during the synthesis.
-
Reagents and Solvents: Residual catalysts, bases, and solvents used in the reaction and purification steps.
A well-developed HPLC method should be able to resolve the main peak from all these potential impurities.
Comparison of Analytical Techniques for Purity Analysis
While HPLC is the predominant method, other techniques can provide valuable and often complementary information regarding the purity of this compound.
Table 2: Comparison of Analytical Techniques for Purity Determination
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase. | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase on a plate. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for carboxylic acids. | Primarily a qualitative or semi-quantitative technique for rapid screening. | Applicable to any soluble compound with NMR-active nuclei. A primary ratio method that can provide purity without a specific reference standard.[1][2] |
| Advantages | High resolution, high sensitivity, excellent quantitation, and well-established methodology.[3] | High efficiency and sensitivity for volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for identification.[4] | Simple, rapid, and cost-effective for monitoring reaction progress and identifying the number of components in a mixture.[5][6][7][8] | Provides structural confirmation and quantitative data simultaneously. Can detect non-chromophoric impurities. Does not require identical reference standards for quantification.[9][10] |
| Limitations | Requires a chromophore for UV detection. Impurities without a chromophore may not be detected. | The compound must be volatile and thermally stable. Carboxylic acids often require derivatization to increase volatility. | Lower resolution and sensitivity compared to HPLC and GC. Quantification is less accurate. | Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate quantification in complex mixtures. Requires specialized equipment and expertise. |
Visualizing the Workflow and Method Comparison
Experimental Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for determining the purity of synthesized this compound using HPLC.
Logical Relationships of Purity Assessment Methods
Caption: A diagram illustrating the roles of different analytical techniques in the comprehensive purity assessment of the target compound.
Conclusion
The purity analysis of synthesized this compound is paramount for its application in research and development. HPLC stands out as the primary and most robust method for quantitative purity determination due to its high resolution and sensitivity. However, a comprehensive purity profile is often best achieved by employing orthogonal techniques. Quantitative NMR (qNMR) offers the significant advantage of providing absolute quantification without the need for a specific reference standard, along with valuable structural information. GC is a useful complementary technique for detecting volatile impurities, while TLC serves as a rapid and economical tool for in-process monitoring. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of development, the nature of expected impurities, and the desired level of accuracy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Efficacy of 3-Phenylpyridine-2-Carboxylic Acid Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of 3-phenylpyridine-2-carboxylic acid analogs as potential anticancer agents. The data presented herein is compiled from preclinical studies to offer insights into the translation of early-stage laboratory findings to whole-organism efficacy.
Executive Summary
Derivatives of this compound have emerged as a promising class of small molecules with potent antiproliferative properties. This guide focuses on the comparative analysis of a key analog, Ro 41-4439 , and other related pyridine derivatives. In vitro, these compounds demonstrate low micromolar efficacy in inhibiting cancer cell growth, primarily through the induction of mitotic arrest and subsequent apoptosis. In vivo studies in xenograft models have corroborated these findings, showing significant tumor growth inhibition. The primary mechanism of action for many of these pyridine-based compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data for Ro 41-4439 and other relevant pyridine-based anticancer agents.
Table 1: In Vitro Antiproliferative Activity of this compound Analogs and Related Pyridine Derivatives
| Compound/Analog | Cancer Cell Line(s) | Assay Type | IC50 / Activity | Reference |
| Ro 41-4439 | Broad panel of human cancer cell lines | Proliferation Assay | Low micromolar activity | [1] |
| Compound VI | HepG-2, HCT-116, MCF-7 | Tubulin Polymerization Inhibition | IC50 = 8.92 nM | [1][2] |
| Compound 10t | HeLa, MCF-7, SGC-7901 | Antiproliferative (MTT) | IC50 = 0.19 - 0.33 µM | [3] |
| Compound 4g | MCF-7, MDA-MB-231, HCT-116 | Antiproliferative | IC50 = 3.02 µM (MCF-7) | [4] |
| Compound 5b | MCF-7 | Antiproliferative | IC50 = 38.37 nM |
Table 2: In Vivo Efficacy of this compound Analog Ro 41-4439
| Compound | Animal Model | Tumor Model | Administration Route | Dosing Schedule | Key Findings | Reference |
| Ro 41-4439 | Nude Mice | Mammary Tumor Xenograft (MDA-MB-435) | Not Specified | Four-week treatment | 73% inhibition of tumor growth | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The rate of tubulin polymerization is calculated, and the IC50 value for inhibition is determined.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are harvested and suspended in a suitable medium, often mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound (e.g., Ro 41-4439) is administered according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.
Mandatory Visualizations
Signaling Pathway of Mitotic Arrest Induced by this compound Analogs
The following diagram illustrates the proposed mechanism of action for this compound analogs that lead to mitotic arrest and apoptosis. These compounds are believed to act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disrupts microtubule dynamics, leading to the activation of the spindle assembly checkpoint, G2/M phase cell cycle arrest, and ultimately, apoptosis.
Caption: Proposed mechanism of action for this compound analogs.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The diagram below outlines the typical workflow for the preclinical evaluation of novel anticancer compounds like this compound analogs.
Caption: A typical workflow for preclinical anticancer drug discovery.
References
- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-phenylpyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 3-phenylpyridine-2-carboxylic acid is a critical component of laboratory safety protocols. Adherence to proper disposal procedures is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile and Safety Summary
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| Skin Irritation | May cause skin irritation. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2] |
| Aquatic Hazard | Harmful to aquatic life. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an approved hazardous waste management service. Disposing of this chemical down the drain or in regular trash is strictly prohibited.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4]
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents, strong reducing agents, acids, or bases.[1] If the waste is mixed with other chemicals, consult your institution's Environmental Health & Safety (EHS) department for guidance on mixed waste disposal.[4]
2. Waste Collection and Containment:
-
Collect this compound waste in a designated, compatible, and clearly labeled container.[4]
-
The container must be leak-proof and have a secure, sealable lid.[4] It should be made of a material chemically resistant to pyridine compounds.
-
Ensure the exterior of the waste container is clean and free of contamination.
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste".[4]
-
Include the full chemical name: "this compound".[4]
-
Indicate the associated hazards (e.g., "Harmful," "Irritant," "Harmful to Aquatic Life").[4]
-
Note the date when waste was first added to the container.[4]
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]
-
The storage area should be away from incompatible materials.[4]
-
Secondary containment is recommended to manage potential leaks.[4]
5. Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Complete and file all necessary waste disposal records as required by your institution.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Emergency | Procedure |
| Spill | For small spills, absorb with an inert, non-combustible material like vermiculite or sand.[4] For larger spills, evacuate the area and contact your institution's EHS department immediately.[4] Ensure adequate ventilation and avoid generating dust. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] An emergency eyewash station should be readily accessible.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 3-Phenylpyridine-2-Carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 3-phenylpyridine-2-carboxylic acid, a compound requiring careful management in a laboratory setting.
Hazard Summary and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield used in combination with goggles.[1][3] | To protect against splashes and dust, preventing serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant apron.[1][3][5] | To prevent skin contact, which can cause irritation.[1][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[1][2][3] | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2] | To prevent ingestion and contamination of personal items. |
Experimental Protocol: Safe Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize risk and ensure environmental compliance. The following protocol outlines the necessary steps.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[1][7]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4][8]
-
Prepare all necessary equipment and label all containers before starting work.
2. Handling the Compound:
-
Don the appropriate PPE as specified in Table 1.
-
When weighing or transferring the solid, do so in a manner that minimizes dust formation.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][4]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Do not let the chemical enter drains.
4. Waste Disposal:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.[8]
-
Collect all waste in a designated, clearly labeled, and sealed container.[8] The label should include "Hazardous Waste" and the chemical name.[8]
-
Store the waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by an approved waste management service.[8] Do not dispose of this chemical down the drain or in regular trash.[8]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
